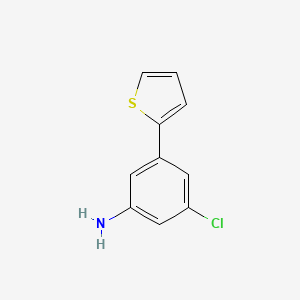![molecular formula C14H24O2 B13619652 4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is an organic compound with the molecular formula C14H24O2. This compound is characterized by its unique structure, which includes two cyclohexane rings connected by a single carbon-carbon bond, with a methyl group and a carboxylic acid group attached to the cyclohexane rings. It is used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene.
Methylation: The cyclohexane rings are then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is carried out in large reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Benzene is hydrogenated in the presence of a nickel catalyst to form cyclohexane.
Methylation: Cyclohexane is methylated using methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The methylated cyclohexane is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
化学反応の分析
Types of Reactions
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
科学的研究の応用
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1-Methylcyclohexene: A similar compound with a single cyclohexane ring and a methyl group.
4-Methylcyclohexene: Another similar compound with a different arrangement of the methyl group.
1-Methylene-4-(1-methylethenyl)cyclohexane: An isomer with a different structural arrangement.
Uniqueness
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is unique due to its dual cyclohexane ring structure and the presence of both a methyl group and a carboxylic acid group. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C14H24O2 |
|---|---|
分子量 |
224.34 g/mol |
IUPAC名 |
1-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h11-12H,2-10H2,1H3,(H,15,16) |
InChIキー |
LCWZLURDZLCROY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C2(CCCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
